PROTAC Degradation Efficiency: PEG3 Linker Outperforms PEG2 and PEG4 Analogs
In a direct head-to-head study of PROTACs targeting BET bromodomains, the linker length was systematically varied among PEG2, PEG3, and PEG4 analogs. The PEG3-containing construct demonstrated superior activity. The study explicitly concludes that cellular activity for both chemical series (triazolodiazepine and tetrahydroquinoline) follows the trend PEG-3 > PEG-4 ≫ PEG-2, highlighting a non-linear relationship between linker length and efficacy [1].
| Evidence Dimension | Cellular activity / degradation efficiency (trend analysis) |
|---|---|
| Target Compound Data | PEG3 linker: Highest activity ranking |
| Comparator Or Baseline | PEG2 linker: Lowest activity; PEG4 linker: Intermediate activity |
| Quantified Difference | Rank order: PEG3 > PEG4 ≫ PEG2 |
| Conditions | PROTAC-mediated degradation of BET proteins in acute myeloid leukemia (AML) cell lines; JQ1 and I-BET726-based warheads with VHL E3 ligase ligand. |
Why This Matters
This direct comparative data proves that PEG3 is the optimal linker length in this critical drug discovery context, making NH2-PEG3 the rational, data-driven choice over PEG2 or PEG4 analogs for maximizing PROTAC potency.
- [1] Chan, K. H., Zengerle, M., Testa, A., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J. Med. Chem. 2018, 61, 2, 504–513. View Source
